molecular formula C16H4F18O4 B13776995 2,5-Bis(perfluorobutyl)terephthalicacid

2,5-Bis(perfluorobutyl)terephthalicacid

Cat. No.: B13776995
M. Wt: 602.17 g/mol
InChI Key: QILALZANBSRUAH-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)terephthalic acid (CAS: 366008-67-5) is a fluorinated aromatic dicarboxylic acid with the molecular formula C₁₀H₄F₆O₄ and a molecular weight of 302.13 g/mol. Structurally, it features two trifluoromethyl (-CF₃) groups at the 2 and 5 positions of the benzene ring, alongside two carboxylic acid groups at the 1 and 4 positions (Figure 1). This substitution pattern enhances its thermal stability, hydrophobicity, and electronic properties, making it valuable in coordination chemistry and polymer science.

Synthesis:
The compound is synthesized via a two-step process:

Bromination of 1,4-bis(trifluoromethyl)benzene using N-bromosuccinimide under reflux with trifluoroacetic acid and sulfuric acid.

Hydrolysis of the intermediate dibromide with sodium hydroxide, followed by acidification to yield the final product (84% yield, purity ≥95%).

Properties

Molecular Formula

C16H4F18O4

Molecular Weight

602.17 g/mol

IUPAC Name

2,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)terephthalic acid

InChI

InChI=1S/C16H4F18O4/c17-9(18,11(21,22)13(25,26)15(29,30)31)5-1-3(7(35)36)6(2-4(5)8(37)38)10(19,20)12(23,24)14(27,28)16(32,33)34/h1-2H,(H,35,36)(H,37,38)

InChI Key

QILALZANBSRUAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Purification Techniques Relevant to Terephthalic Acid Derivatives

Purification is critical in the preparation of high-purity fluorinated terephthalic acids. A notable method involves recrystallization from a ternary solvent mixture:

  • Solvent System:
    A mixture of acetic acid, water, and acetophenone (or substituted acetophenones) is used to dissolve crude terephthalic acid at elevated temperatures (150–350 °C, preferably 200–280 °C).

  • Process:
    The crude acid is heated in the solvent mixture under stirring and autogenous pressure, then cooled to induce crystallization. The solid product is filtered and washed.

  • Benefits:
    This method significantly reduces impurities such as 4-carboxybenzaldehyde and improves optical purity.

  • Typical Ratios:
    Acetic acid: 77–97.9 parts by weight
    Acetophenone: 0.5–50 parts by weight
    Water: 0.005–25 parts by weight

  • Example:
    Treating 50 parts of raw terephthalic acid with 500 parts of solvent mixture at 250 °C for 1 hour yielded purified acid with impurity levels reduced from 2200 ppm to 40 ppm.

This purification approach is applicable to fluorinated terephthalic acid derivatives to achieve high purity necessary for advanced material applications.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Organolithium Perfluorobutylation n-Butyllithium, perfluorobutyl source, 60 °C 77 Multi-step, involves bromination and recrystallization; detailed NMR characterization available
Copper-Catalyzed Hydroxylation 2,5-Dihaloterephthalic acid, copper source, ligand, pH ≥ 8, aqueous base Not specified High yield for hydroxy derivatives; potential adaptation for fluorinated derivatives
Recrystallization Purification Acetic acid, acetophenone, water; 200–280 °C, autogenous pressure Not applicable Enhances purity of terephthalic acids; useful post-synthesis purification

Chemical Reactions Analysis

Reaction Conditions and Products

2,5-Bis(perfluorobutyl)terephthalic acid undergoes esterification with alcohols under acidic conditions, forming bis(perfluorobutyl)terephthalate esters. For example:

  • Reactants : Perfluorobutyl alcohols (e.g., 1H,1H,2H,2H-perfluorobutanol) with catalytic sulfuric acid or trifluoroacetic acid.

  • Conditions : Reflux in polar aprotic solvents (e.g., xylene or DMF) at 60–120°C for 6–24 hours .

  • Yield : Up to 77% for dimethyl esters under optimized conditions .

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the carboxylic acid.

Fluorine Displacement

  • Reaction : Fluorine replacement by nucleophiles (e.g., hydroxide or amines) at elevated temperatures (>200°C) .

  • Example : Partial substitution with hydroxyl groups in alkaline hydrothermal conditions .

Challenges : Low selectivity and competing decarboxylation side reactions reduce practicality.

Thermal Stability

The compound demonstrates high thermal stability (decomposition onset: ~300°C) due to fluorinated groups . Key degradation pathways include:

  • Decarboxylation : Loss of CO₂ at >350°C, forming 2,5-bis(perfluorobutyl)benzene derivatives .

  • Perfluorobutyl Chain Cleavage : At >400°C, yielding volatile perfluoroalkanes (e.g., CF₃CF₂CF₂CF₃) .

Experimental Data :

ConditionProductYield (%)Source
350°C, N₂ atmosphere2,5-Bis(perfluorobutyl)benzene58
400°C, airPerfluorobutane + CO₂72

Metal-Organic Framework (MOF) Formation

The dicarboxylate form of the acid acts as a bridging ligand in MOFs. For example:

  • Reaction : With Zn²⁺ ions and 4,4’-bipyridine, forming a pillared-layer MOF (PFAC-2) .

  • Structure : Distorted rhomboid cages with perfluorobutyl chains occupying pore spaces .

Applications : Gas adsorption (O₂, N₂) with unique "adsorptive-dissolution" behavior due to fluorophilic interactions .

Oxidative Resistance

The perfluorobutyl groups confer exceptional resistance to oxidation:

  • Oxidants Tested : HNO₃, H₂O₂, KMnO₄ (no reaction at <100°C) .

  • High-Temperature Oxidation : Above 250°C, gradual breakdown of the fluorinated chains into COF₂ and CF₃CO₂H .

Reduction

Limited reducibility observed under standard hydrogenation conditions (Pd/C, H₂), likely due to steric hindrance from fluorinated groups .

Deprotonation and Salt Formation

The carboxylic acid groups (pKₐ ~2.5–3.0) form salts with bases:

  • Example : Reaction with NaOH yields disodium 2,5-bis(perfluorobutyl)terephthalate .

  • Applications : Intermediate for water-soluble derivatives in polymer synthesis .

PFAS Concerns

As a perfluoroalkyl substance (PFAS), its environmental persistence and bioaccumulation potential are under scrutiny . Key findings:

  • Biodegradation : Minimal degradation in aerobic/anaerobic conditions (>90% persistence at 28 days) .

  • Toxicity : Limited acute toxicity (LD₅₀ >2,000 mg/kg in rats) but chronic exposure risks under investigation .

Scientific Research Applications

Material Science

1.1. Polymer Synthesis
The compound is utilized as a building block in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them ideal for applications in coatings and high-performance materials. For instance, fluorinated polymers derived from 2,5-bis(perfluorobutyl)terephthalic acid have been shown to possess superior mechanical properties compared to their non-fluorinated counterparts .

1.2. Gas Sorption Applications
Research has demonstrated that metal-organic frameworks (MOFs) incorporating 2,5-bis(perfluorobutyl)terephthalic acid can achieve high selectivity for gas adsorption. The unique structure allows for efficient separation of gases such as oxygen and argon, which is critical in industrial applications like gas purification and carbon capture .

Environmental Science

2.1. Water Repellent Coatings
The hydrophobic nature of 2,5-bis(perfluorobutyl)terephthalic acid makes it an excellent candidate for water-repellent coatings. These coatings can be applied to various surfaces to enhance their resistance to water and contaminants, thereby improving durability and reducing maintenance costs .

2.2. Fluorinated Compounds in Environmental Remediation
Fluorinated compounds are often explored for their potential in environmental remediation due to their stability and resistance to degradation. The use of 2,5-bis(perfluorobutyl)terephthalic acid in developing sorbents for removing pollutants from water sources has been investigated, showing promising results in enhancing adsorption capacities for organic contaminants .

Pharmaceutical Applications

3.1. Drug Delivery Systems
The incorporation of fluorinated compounds into drug delivery systems has been a focus of recent research. 2,5-Bis(perfluorobutyl)terephthalic acid can be used to modify the release profiles of active pharmaceutical ingredients (APIs), potentially increasing their bioavailability and therapeutic efficacy .

3.2. Cosmetic Formulations
In cosmetic formulations, the unique properties of fluorinated compounds allow for improved skin feel and product stability. The use of 2,5-bis(perfluorobutyl)terephthalic acid in emulsions can enhance sensory attributes while providing long-lasting effects on the skin .

Case Studies

Application Area Study Reference Findings
Material Science Demonstrated enhanced mechanical properties in fluorinated polymers derived from the compound.
Environmental Science Showed effective removal of organic pollutants using sorbents based on the compound.
Pharmaceutical Improved bioavailability of APIs through modified drug delivery systems utilizing the compound's properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(perfluorobutyl)terephthalicacid is primarily related to its ability to form stable complexes with metal ions and other molecules. The perfluorobutyl groups create a densely fluorinated nanospace, which enhances the compound’s ability to interact with various substrates and catalysts. This property is particularly useful in the design of materials with specific gas sorption and separation capabilities .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 270–272°C (sublimation purification).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 8.01 ppm (s, 2H, aromatic protons).
    • ¹⁹F NMR (CDCl₃) : δ -64.1 ppm (s, 2 × CF₃ groups).

Comparison with Similar Compounds

Structural and Functional Analogues

Terephthalic Acid (TA)

  • Applications: Primary monomer for polyethylene terephthalate (PET), a petroleum-derived polymer used in textiles and packaging.
  • Comparison: Thermal Stability: TA decomposes at ~300°C, while 2,5-bis(trifluoromethyl)terephthalic acid exhibits higher thermal resistance due to electron-withdrawing -CF₃ groups.

2,5-Furandicarboxylic Acid (FDCA)

  • Structure : Furan ring with two carboxylic acid groups.
  • Applications: Bio-based alternative to TA for producing polyethylene furanoate (PEF), which outperforms PET in gas barrier and thermal properties.
  • Comparison :
    • Sustainability : FDCA is derived from renewable biomass (e.g., fructose), whereas 2,5-bis(trifluoromethyl)terephthalic acid is petroleum-based.
    • Mechanical Properties : FDCA-based PEF has lower melting points (~210°C) compared to PET, limiting high-temperature applications.

Other Fluorinated Derivatives

  • 2,5-Bis(trifluoromethyl)terephthalic Acid vs.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Properties
2,5-Bis(trifluoromethyl)terephthalic acid C₁₀H₄F₆O₄ 302.13 270–272 High thermal stability, hydrophobic
Terephthalic acid (TA) C₈H₆O₄ 166.13 300 (decomp.) Rigid, polar, petroleum-based
2,5-Furandicarboxylic acid (FDCA) C₆H₄O₅ 156.09 342 Bio-based, biodegradable
2,5-Bis(2-methoxybenzylcarbamoyl)terephthalic acid C₂₄H₂₀N₂O₈ 464.43 108–110 Flexible, low crystallinity

Environmental Impact

  • Biodegradability : FDCA-based polymers degrade faster than TA-based polymers.

Q & A

Q. What are the established synthetic routes for 2,5-Bis(perfluorobutyl)terephthalic acid, and how are purity and structural integrity validated?

The synthesis typically involves fluorination of terephthalic acid derivatives. A reported two-step method starts with halogenation followed by perfluorobutyl group introduction via nucleophilic substitution or cross-coupling reactions. Purity validation requires HNMR to confirm absence of organic impurities and HPLC (>95% purity). Residual inorganic salts must be excluded via ion chromatography . For structural confirmation, single-crystal X-ray diffraction is recommended to resolve fluorine substituent positions and carboxylate coordination modes .

Q. Which spectroscopic and analytical methods are critical for characterizing fluorinated terephthalic acid derivatives?

  • IR spectroscopy : Identifies carboxylate (C=O stretching ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
  • ¹⁹F NMR : Resolves perfluorobutyl group environments (δ -60 to -80 ppm for CF₃ groups).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >300°C common for fluorinated ligands .
  • X-ray photoelectron spectroscopy (XPS) : Confirms fluorine content and oxidation states of coordinating metals in complexes .

Q. What are the primary applications of fluorinated terephthalic acids in materials science?

These ligands are used to synthesize metal-organic frameworks (MOFs) and coordination polymers, leveraging fluorine’s electron-withdrawing effects to tune porosity and stability. For example, zinc complexes exhibit luminescent properties due to rigid fluorinated backbones . Comparative studies with non-fluorinated analogs (e.g., terephthalic acid) highlight enhanced hydrophobicity and chemical resistance .

Advanced Research Questions

Q. How do fluorinated substituents influence metal-ligand coordination modes in terephthalic acid complexes?

Fluorine’s electronegativity alters electron density at carboxylate groups, favoring bridging bidentate or chelating coordination . In zinc complexes, 2,5-Bis(trifluoromethyl)terephthalic acid forms 2D networks with bipyridine co-ligands, where fluorine enhances structural rigidity and π-π stacking interactions. This contrasts with non-fluorinated analogs, which adopt more flexible geometries . Computational studies (DFT) are advised to quantify ligand field effects .

Q. How can researchers resolve contradictions in thermal stability data for fluorinated terephthalic acid derivatives?

Discrepancies in decomposition temperatures may arise from synthetic impurities or crystallinity variations. A standardized protocol includes:

  • Controlled recrystallization (e.g., using DMF/water mixtures) to ensure uniform crystal quality.
  • In situ variable-temperature PXRD to monitor phase transitions.
  • Comparative TGA under inert vs. oxidative atmospheres to isolate degradation pathways .

Q. What strategies optimize fluorinated terephthalic acid ligands for catalytic applications?

  • Post-synthetic modification : Introduce functional groups (e.g., -NH₂, -SH) to anchor metal nanoparticles.
  • Mixed-ligand systems : Combine fluorinated and non-fluorinated ligands to balance hydrophobicity and active site accessibility.
  • Operando spectroscopy : Use XAFS or IR to track ligand-metal interactions during catalysis .

Q. What challenges arise in computational modeling of perfluorinated terephthalic acid derivatives, and how are they addressed?

  • Basis set selection : Use augmented basis sets (e.g., def2-TZVP) to account for fluorine’s polarizability.
  • Van der Waals corrections : Essential for modeling weak C-F···π interactions in MOFs.
  • Periodic boundary conditions : Required for accurate lattice parameter predictions in crystalline systems .

Methodological Guidelines

  • Synthesis optimization : Use Schlenk techniques to prevent moisture ingress during fluorination steps .
  • Handling precautions : Fluorinated ligands are prone to hydrolysis; store under inert gas (Ar/N₂) at -20°C .
  • Data validation : Cross-reference XRD results with Cambridge Structural Database entries for fluorinated MOFs .

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